3-Mercapto-1-octyl acetate
Description
Overview of Mercapto-Esters in Contemporary Organic Synthesis Research
Mercapto-esters are a class of organic compounds characterized by the presence of both a thiol (-SH) and an ester functional group. This dual functionality makes them versatile building blocks and intermediates in modern organic synthesis. The thiol group, a sulfur analogue of an alcohol, is a soft nucleophile and can readily participate in a variety of reactions, including S-alkylation, Michael additions, and oxidation to form disulfides. nih.govwikipedia.org The ester group allows for reactions such as hydrolysis and transesterification.
In contemporary research, mercapto-esters are utilized in several key areas. They are fundamental to "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The thiol-ene reaction, a prime example of click chemistry, involves the addition of a thiol across a double bond and can be initiated by heat or light. nih.gov Base-catalyzed thiol-epoxy click polymerization is another significant application, used to prepare cross-linked polymeric thermosets with benefits like fast curing rates and high conversion. acs.org
Furthermore, mercapto-esters serve as crucial intermediates in the synthesis of more complex molecules. ontosight.aikoreascience.kr Research has demonstrated their use in the enantioselective synthesis of α-mercapto-β-amino esters through multi-component reactions, highlighting their role in constructing chiral molecules. acs.org Combinatorial chemistry approaches have also been employed to rapidly synthesize libraries of mercapto-esters to study their properties. acs.org Their applications extend to material science, where polythiols are used to create thermosetting polymers, and in the development of pharmaceuticals and agrochemicals. nih.govontosight.ai
Historical Trajectories in the Academic Investigation of Thiol-Containing Compounds
The academic investigation of thiol-containing compounds, or organosulfur compounds, has a rich history. Sulfur itself has been known since antiquity, but the study of its organic derivatives began much later. nih.gov An early milestone was the characterization of hydrogen sulfide (B99878) (H₂S) in the late 18th century. researchgate.net Thiols, traditionally called mercaptans, were identified as the sulfur analogues of alcohols, where a sulfur atom replaces the oxygen atom of a hydroxyl group. wikipedia.orgbritannica.com
Early research in the 20th century focused on understanding the fundamental properties of thiols, including their strong, often disagreeable odors, which led to their use as odorants in natural gas. wikipedia.orgbritannica.com A significant divergence from alcohols was noted in their oxidation behavior; while alcohol oxidation typically alters a carbon atom's oxidation state, thiol oxidation affects the sulfur atom, leading to disulfides (R-S-S-R) with mild oxidants and sulfonic acids (RSO₃H) with stronger reagents. britannica.com
The mid-20th century saw advancements in the synthesis of sulfur-containing compounds, including thioesters. The biological significance of thiols became increasingly apparent with the identification of the amino acid cysteine in 1884 and the subsequent discovery of its crucial role in protein structure (via disulfide bonds) and redox regulation. researchgate.net The concept of "oxidative stress," formulated in 1985, further underscored the importance of thiol-based systems, like the antioxidant glutathione, in cellular health. researchgate.net This biological context has driven much of the modern research into the synthesis and reactivity of novel thiol compounds. taylorandfrancis.com
Methodological Frameworks for Structural Elucidation of Novel Mercapto-Esters
The structural elucidation of a novel mercapto-ester like 3-Mercapto-1-octyl acetate (B1210297) relies on a combination of modern spectroscopic and spectrometric techniques. mit.edu These methods provide a detailed picture of the molecule's atomic composition, functional groups, and connectivity.
A typical workflow for structure determination involves a three-stage strategy:
Determination of Molecular Formula: High-resolution mass spectrometry (MS) is used to determine the precise molecular weight and, from that, the exact molecular formula. Elemental analysis can also be used to confirm the percentage composition of carbon, hydrogen, and sulfur. mit.edu
Identification of Functional Groups: Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present. mit.edu For a mercapto-ester, the IR spectrum would be expected to show a characteristic absorption for the C=O (ester) stretching vibration and a weaker absorption for the S-H (thiol) stretch.
Elucidation of Connectivity: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is the most critical technique for mapping the carbon-hydrogen framework. mit.edu
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For 3-Mercapto-1-octyl acetate, one would expect to see distinct signals for the acetyl methyl group, the methylene (B1212753) groups of the octyl chain, and the proton attached to the carbon bearing the thiol group.
¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule.
Advanced 2D-NMR techniques (like COSY and HMQC/HSQC) can be used to definitively establish the connectivity between protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly useful technique, particularly for analyzing mixtures or confirming the identity of a synthesized compound. It separates the compound from impurities and provides both its retention time (a chromatographic property) and its mass spectrum, which shows characteristic fragmentation patterns. acs.orgijmrhs.com
Current Research Paradigms and Identified Gaps in the Scholarly Literature Pertaining to this compound
A review of the current scholarly literature reveals a significant gap in dedicated academic research for this compound. While the compound is commercially available and its basic physicochemical properties are documented in chemical databases, there is a notable absence of published studies focusing on its synthesis, characterization, reactivity, or specific applications. eptes.com
The existing research paradigm for similar molecules, particularly other volatile mercapto-esters, is heavily focused on flavor and aroma chemistry. For instance, extensive research has been conducted on 3-mercaptohexyl acetate (3MHA) and 3-mercaptohexan-1-ol (3MH), which are recognized as potent aroma compounds in wine and beer, contributing to tropical fruit and passion fruit notes. researchgate.netresearchgate.netresearchgate.net Studies in this area often investigate their formation from precursors during fermentation, their sensory perception thresholds, and the influence of the food matrix on their aromatic impact. researchgate.netresearchgate.netacs.org
Given this context, the identified gaps for this compound represent clear opportunities for future academic investigation:
Synthesis and Characterization: There is a need for a published, optimized synthesis protocol and a complete spectroscopic characterization (NMR, IR, MS) to be reported in the academic literature.
Sensory Properties: No studies have been conducted on the sensory properties (aroma and taste) of this compound. Investigating its odor profile and perception threshold could reveal if it has potential as a flavoring agent, similar to its shorter-chain analogues.
Occurrence in Nature: While related compounds are known to occur in fruits and fermented beverages, the natural occurrence of this compound has not been explored.
Applications in Material Science: The presence of both a thiol and an ester group suggests potential applications in polymer chemistry, for example, as a chain-transfer agent or as a monomer in thiol-ene polymerizations. nih.gov These possibilities remain uninvestigated.
In essence, this compound is a known chemical entity but remains largely unexplored within an academic research framework. Future work could logically follow the paradigms established for other mercapto-esters to elucidate its chemical and physical properties and explore its potential applications.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 548774-79-4 | eptes.com |
| Molecular Formula | C₁₀H₂₀O₂S | eptes.com |
| Molecular Weight | 204.33 g/mol | eptes.com |
| Assay | ≥ 95% | eptes.com |
| Computed XLogP3 | 3.7 | nih.gov |
Comparison of this compound with Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₂₀O₂S | 204.33 | Not available |
| Octyl Acetate | C₁₀H₂₀O₂ | 172.26 | 199 |
| 3-Mercaptohexyl Acetate | C₈H₁₆O₂S | 176.28 | Not available |
| 3-Octyl Acetate | C₁₀H₂₀O₂ | 172.26 | 99 °C / 18 mmHg |
Properties
CAS No. |
548774-79-4 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 |
Purity |
95% min. |
Synonyms |
3-Mercapto-1-octyl acetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Pathways of 3 Mercapto 1 Octyl Acetate
Stereoselective and Enantioselective Synthetic Strategies for 3-Mercapto-1-octyl Acetate (B1210297) Precursors
The stereochemistry of 3-mercapto-1-octyl acetate can significantly influence its properties and applications. For instance, in the related compound 3-mercapto-1-hexanol, the R-enantiomer is known for its grapefruit-like aroma, while the S-enantiomer exhibits a passion fruit scent. researchgate.net Achieving a specific stereoisomer of this compound necessitates the use of stereoselective and enantioselective synthetic strategies for its precursors, primarily 3-mercapto-1-octanol.
Common strategies often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. Asymmetric reduction of a corresponding ketone, 3-keto-1-octanol, using chiral reducing agents can yield an optically active 3-hydroxy-1-octanol. Subsequent conversion of the hydroxyl group to a thiol can then proceed with retention or inversion of configuration, depending on the chosen reaction pathway.
Another approach involves the enzymatic resolution of a racemic mixture of a precursor, such as 3-acetoxy-1-octanol. Lipases, for example, can selectively hydrolyze one enantiomer of the acetate, allowing for the separation of the unreacted enantiomer and the hydrolyzed alcohol.
Optimized Esterification Protocols for Acetate Moiety Incorporation
The incorporation of the acetate moiety is typically achieved through the esterification of 3-mercapto-1-octanol. Standard Fischer esterification, reacting the alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. wikipedia.orgsciencemadness.org However, to optimize yield and minimize side reactions, particularly oxidation of the thiol group, milder and more efficient protocols are often employed.
One such method involves the use of acetic anhydride (B1165640) with a catalyst such as a tertiary amine or a Lewis acid. This approach is generally faster and proceeds under milder conditions than traditional Fischer esterification. Another strategy is the reaction of the alcohol with acetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. sciencemadness.org
For high-purity applications, enzymatic acetylation offers a green and highly selective alternative. Lipases can catalyze the transesterification of an acetate donor, such as ethyl acetate or vinyl acetate, to 3-mercapto-1-octanol. This method often proceeds under mild conditions and can exhibit high chemoselectivity, avoiding unwanted reactions with the thiol group.
Table 1: Comparison of Esterification Methods for Acetate Incorporation
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | Acetic Acid | Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Acetic Anhydride | Acetic Anhydride | Tertiary Amine or Lewis Acid | Mild | Faster, higher yield | Reagents can be corrosive |
| Acetyl Chloride | Acetyl Chloride | Non-nucleophilic base | Mild | High reactivity | Generates HCl byproduct |
| Enzymatic Acetylation | Acetate Donor (e.g., Ethyl Acetate) | Lipase | Mild, often room temp. | High selectivity, green | Slower reaction times, enzyme cost |
Exploration of Thiol-Ene Click Reaction Pathways in the Formation of this compound
The thiol-ene "click" reaction presents a highly efficient and versatile pathway for the formation of thioethers and can be adapted for the synthesis of this compound precursors. chem-station.comrsc.orgnih.gov This reaction involves the radical-mediated addition of a thiol to an alkene. chem-station.comnih.gov
In the context of this compound synthesis, this could involve the reaction of a suitable thiol, such as thioacetic acid, with oct-1-en-3-ol acetate. The anti-Markovnikov addition of the thiyl radical to the double bond would yield the desired 3-thioacetyl-1-octyl acetate, which can then be hydrolyzed to give this compound. The reaction is typically initiated by photochemical or thermal means in the presence of a radical initiator. nih.govnih.gov
The "click" nature of this reaction signifies high yields, minimal byproducts, and tolerance to a wide range of functional groups, making it an attractive synthetic strategy. rsc.orgusm.edu
Principles and Applications of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.comsphinxsai.com In the synthesis of this compound, several green chemistry principles can be applied to enhance the sustainability of the process.
The use of enzymatic catalysis, as mentioned in the esterification section, is a prime example of a green approach. mdpi.com Enzymes operate under mild conditions, are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste.
Solvent selection is another critical aspect of green chemistry. Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis. unibo.it Solvent-free reaction conditions, where possible, represent an even more sustainable option. ajgreenchem.comwhiterose.ac.uk
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a key consideration. sphinxsai.com Reactions with high atom economy, such as addition reactions like the thiol-ene click reaction, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
Synthesis of Isotopically Labeled this compound for Advanced Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in various analytical applications. researchgate.netiaea.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S) at specific positions in the molecule.
For example, ¹³C-labeling of the acetate group can be accomplished by using ¹³C-labeled acetic acid or acetic anhydride in the esterification step. nih.gov Deuterium labeling of the octyl chain can be achieved by using deuterated starting materials or through specific deuteration reactions. The introduction of a ³⁴S label would involve the use of a ³⁴S-containing thiolating agent.
These labeled compounds can then be used in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the fate of atoms and molecules throughout a chemical or biological process, providing detailed mechanistic insights. researchgate.net
Post-Synthetic Modifications and Functional Group Transformations of the Thiol Moiety
The thiol group in this compound is a versatile functional handle that can undergo a variety of post-synthetic modifications to generate a library of derivatives with potentially new and interesting properties.
The thiol group is susceptible to oxidation, which can lead to the formation of several different sulfur-containing functional groups. Mild oxidation, for instance with dilute hydrogen peroxide or air in the presence of a catalyst, can lead to the formation of a disulfide, bis(1-acetoxyoctan-3-yl) disulfide.
More vigorous oxidation conditions can further oxidize the thiol to a sulfenic acid, a sulfinic acid, or ultimately to a sulfonic acid. The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom.
Table 2: Oxidative Transformations of the Thiol Group
| Product | Oxidizing Agent | General Conditions |
|---|---|---|
| Disulfide | Mild oxidants (e.g., I₂, air) | Neutral or basic pH |
| Sulfenic Acid | Peroxy acids, ozone | Controlled, low temperature |
| Sulfinic Acid | Stronger oxidants (e.g., KMnO₄) | Controlled stoichiometry |
| Sulfonic Acid | Strong oxidants (e.g., excess H₂O₂) | Harsher conditions |
Chemo- and Regioselective Derivatizations via Thiol-Alkene/Alkyne Methodologies
The selective functionalization of this compound can be achieved through thiol-ene and thiol-yne reactions, which are powerful "click" chemistry tools for forming carbon-sulfur bonds with high efficiency and selectivity. rsc.orgnih.gov These reactions proceed via either a radical or a nucleophilic mechanism, allowing for a degree of control over the reaction conditions and outcomes.
In the context of this compound, the thiol group serves as a versatile handle for derivatization. The thiol-ene reaction involves the addition of the S-H bond across a double bond (alkene), while the thiol-yne reaction involves addition across a triple bond (alkyne).
Radical-Mediated Thiol-Ene/Yne Addition: This is the more common pathway, typically initiated by light (photoinitiation) or heat in the presence of a radical initiator. researchgate.net The reaction proceeds through a free-radical chain mechanism. The regioselectivity of the radical addition of a thiol to an unsymmetrical alkene or alkyne is generally anti-Markovnikov, meaning the sulfur atom adds to the less substituted carbon atom. This provides a predictable method for derivatizing this compound with a wide range of alkene- and alkyne-containing molecules.
Nucleophile-Initiated Thiol-Ene/Yne (Michael) Addition: In the presence of a base or a nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion. This thiolate can then undergo a conjugate addition to an electron-deficient alkene or alkyne, such as those found in acrylates, acrylamides, and other Michael acceptors. researchgate.net This reaction is highly chemoselective for activated double or triple bonds and offers an alternative, metal-free pathway for derivatization.
The choice of initiator (radical vs. nucleophilic) and reaction partner (alkene vs. alkyne) allows for precise control over the resulting chemical structure, enabling the synthesis of a diverse library of this compound derivatives. The high degree of chemo- and regioselectivity inherent in these "click" reactions makes them ideal for applications where well-defined molecular architectures are required. mdpi.com
Mechanistic Studies of Disulfide Bond Formation
The formation of a disulfide bond from two thiol molecules is a fundamental oxidation reaction in organic chemistry and biochemistry. nih.gov For this compound, this would involve the formation of a dimer, bis(1-acetoxyoctan-3-yl) disulfide. The mechanism of this transformation is typically a thiol-disulfide exchange reaction. nih.gov
This process can be initiated by an oxidizing agent or by reaction with an existing disulfide. The reaction generally proceeds through a series of nucleophilic attacks where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. nih.gov This results in the cleavage of the original disulfide bond and the formation of a new one.
In a solution containing this compound, the formation of the corresponding disulfide can be promoted by various oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. The reaction environment, particularly the pH, plays a crucial role. A higher pH favors the formation of the more nucleophilic thiolate anion, which can accelerate the rate of disulfide formation.
While the disulfide bond formation of this compound itself is not extensively documented in the literature, the general principles of thiol oxidation and disulfide exchange are well-established. researchgate.netresearchgate.netresearchgate.netsigmaaldrich.com
Strategies for Derivatization to Enhance Analytical Detectability
Due to their volatility and often low concentrations in complex matrices, the analysis of thiols like this compound can be challenging. researchgate.net Chemical derivatization is a common strategy to improve their detectability by analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.net
The primary goal of derivatization in this context is to introduce a functional group that enhances the analyte's response to a particular detector. This can be achieved by:
Introducing a Chromophore or Fluorophore: For HPLC with UV-Vis or fluorescence detection, derivatizing agents that contain light-absorbing or emitting moieties are used. This significantly increases the sensitivity of the analysis. researchgate.net
Improving Ionization Efficiency for Mass Spectrometry: For LC-MS, derivatization can introduce a permanently charged group or a group that is easily ionizable, leading to a stronger signal in the mass spectrometer. ddtjournal.com
Increasing Volatility and Thermal Stability for Gas Chromatography: For GC analysis, derivatization can be used to block polar functional groups, thereby increasing the volatility and thermal stability of the analyte. researchgate.net
Several derivatizing agents are suitable for thiols. For instance, 4,4'-dithiodipyridine (DTDP) reacts with thiols to form a stable mixed disulfide that can be readily analyzed by HPLC-MS/MS. nih.govresearchgate.net Another approach is the use of reagents like monobromobimane, which reacts with thiols to produce fluorescent derivatives suitable for HPLC with fluorescence detection. nih.gov
The selection of the derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. By converting this compound into a derivative with more favorable analytical properties, its detection and quantification can be significantly improved.
Interactive Data Table of Derivatization Strategies
| Derivatization Strategy | Target Functional Group | Derivatizing Agent (Example) | Analytical Technique | Enhancement |
| Thiol-Ene Reaction | Thiol | Alkenes | GC-MS, LC-MS | Introduction of various functional groups |
| Thiol-Yne Reaction | Thiol | Alkynes | GC-MS, LC-MS | Introduction of various functional groups |
| Disulfide Formation | Thiol | Oxidizing Agents | GC-MS, LC-MS | Dimerization, potential for redox studies |
| UV/Vis Detection Enhancement | Thiol | 4,4'-dithiodipyridine (DTDP) | HPLC-UV/Vis, HPLC-MS | Introduction of a chromophore |
| Fluorescence Detection Enhancement | Thiol | Monobromobimane | HPLC-Fluorescence | Introduction of a fluorophore |
| Improved Ionization for MS | Thiol | Reagents with charged moieties | LC-MS | Enhanced signal intensity in MS |
Mechanistic Organic Chemistry and Reactivity Profiles of 3 Mercapto 1 Octyl Acetate
Quantitative Studies of Reaction Kinetics and Thermodynamics of Thiol-Based Transformations
There is a lack of specific quantitative kinetic and thermodynamic data for thiol-based transformations of 3-mercapto-1-octyl acetate (B1210297) in the current body of scientific literature. General principles of thiol reactivity suggest that the thiol group would participate in nucleophilic substitution and addition reactions. The rates of these reactions would be dependent on factors such as the concentration of reactants, temperature, solvent, and the presence of catalysts.
For a typical SN2 reaction with an alkyl halide, the rate law would be expected to be second order, first order in both 3-mercapto-1-octyl acetate (specifically, its thiolate form) and the electrophile.
Rate = k[CH₃(CH₂)₄CH(SH)CH₂CH₂OC(O)CH₃][Alkyl Halide]
The thermodynamics of such reactions are generally favorable, leading to the formation of a more stable thioether and a salt. The enthalpy change (ΔH) would be negative, driven by the formation of a stable carbon-sulfur bond. The entropy change (ΔS) would likely be small.
Elucidation of Radical Reaction Mechanisms Involving the Thiol Functionality
Specific studies on the radical reaction mechanisms of this compound are not available. However, the thiol group is well-known to participate in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage upon initiation by radical initiators (like AIBN) or UV light to form a thiyl radical.
CH₃(CH₂)₄CH(SH)CH₂CH₂OC(O)CH₃ + R• → CH₃(CH₂)₄CH(S•)CH₂CH₂OC(O)CH₃ + RH
This thiyl radical can then participate in various radical processes, such as addition to alkenes or alkynes (thiol-ene and thiol-yne reactions). In a thiol-ene reaction, the thiyl radical adds to a double bond, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the radical chain.
Propagation Steps:
CH₃(CH₂)₄CH(S•)CH₂CH₂OC(O)CH₃ + R'CH=CH₂ → R'CH(•)CH₂S-CH(CH₂CH₂OC(O)CH₃)(CH₂)₄CH₃
R'CH(•)CH₂S-CH(CH₂CH₂OC(O)CH₃)(CH₂)₄CH₃ + CH₃(CH₂)₄CH(SH)CH₂CH₂OC(O)CH₃ → R'CH₂CH₂S-CH(CH₂CH₂OC(O)CH₃)(CH₂)₄CH₃ + CH₃(CH₂)₄CH(S•)CH₂CH₂OC(O)CH₃
Comprehensive Analysis of Nucleophilic Reactivity Pertaining to the Thiol Group
While specific studies on the nucleophilic reactivity of this compound are absent, the thiol group is known to be a potent nucleophile, especially in its deprotonated thiolate form. The pKa of a typical secondary thiol is around 10-11, meaning it can be readily deprotonated by a moderately strong base to form the corresponding thiolate.
CH₃(CH₂)₄CH(SH)CH₂CH₂OC(O)CH₃ + B⁻ ⇌ CH₃(CH₂)₄CH(S⁻)CH₂CH₂OC(O)CH₃ + BH
This thiolate is a soft nucleophile and will react readily with soft electrophiles, such as alkyl halides (SN2 reactions), epoxides (ring-opening), and Michael acceptors (conjugate addition). The rate of these reactions is significantly higher for the thiolate compared to the neutral thiol.
Investigations into the Electrophilic Characteristics of the Ester Carbonyl Center
There is no available research specifically investigating the electrophilic characteristics of the ester carbonyl center in this compound. In general, the carbonyl carbon of an ester is electrophilic and can be attacked by nucleophiles. However, it is a relatively weak electrophile compared to, for example, the carbonyl carbon of an acid chloride or an aldehyde.
Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the ester carbonyl. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the initial tetrahedral intermediate can collapse to expel the octyloxy group as a leaving group. A second equivalent of the nucleophile can then add to the resulting ketone.
Esters can also undergo hydrolysis (reaction with water) or transesterification (reaction with an alcohol), typically under acidic or basic catalysis. The presence of the thiol group in the same molecule could potentially influence these reactions, for instance, through intramolecular catalysis or by participating in side reactions, but no studies have been conducted to confirm this for this compound.
Development and Application of Catalytic Systems for this compound Reactions
No catalytic systems have been specifically developed for reactions involving this compound. However, general catalytic methods for thiol and ester reactions would be applicable.
For reactions involving the thiol group, base catalysis is common to generate the more nucleophilic thiolate. Acid catalysis can be used to protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Transition metal catalysts are also widely used in cross-coupling reactions to form carbon-sulfur bonds.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Mercapto 1 Octyl Acetate in Research Matrices
Chromatographic Separation Techniques for Isolation and Identification
Chromatography is the cornerstone for separating 3-mercapto-1-octyl acetate (B1210297) from complex sample constituents. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is qualitative identification or precise quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds such as 3-mercapto-1-octyl acetate. nih.gov The methodology typically involves a sample preparation step to extract and concentrate the analyte, such as headspace solid-phase microextraction (HS-SPME), followed by separation on a capillary column and detection by a mass spectrometer. nih.govbohrium.com
Due to the reactivity of the thiol group, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape. nih.gov A common agent for this purpose is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol to form a stable derivative. researchgate.net For enhanced selectivity towards sulfur compounds, a sulfur chemiluminescence detector (SCD) can be used in place of or in tandem with MS. nih.gov
Mass spectrometry provides definitive identification through the characteristic mass spectrum of the analyte. For this compound, electron ionization (EI) would likely produce a fragmentation pattern including a prominent ion for the acetyl group (m/z 43) and fragments corresponding to the loss of the thiol group and cleavage of the octyl chain. Accurate quantification is frequently achieved using a stable isotope dilution assay (SIDA), which involves spiking the sample with a labeled internal standard to correct for matrix effects and variations in sample preparation. researchgate.net
Table 1: Typical GC-MS Parameters for Volatile Thiol Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Technique | Headspace-SPME | Extracts and concentrates volatile analytes from the sample matrix. |
| SPME Fiber | DVB/CAR/PDMS | Adsorbs a broad range of volatile and semi-volatile compounds. |
| Column | DB-5ms (5% phenyl-methylpolysiloxane) or similar non-polar column | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. |
| Oven Program | Initial temp 40°C, ramp to 250°C | Provides separation of compounds with a wide range of volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules for structural identification. |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for increased sensitivity in quantification. |
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile or thermally labile compounds. However, for the analysis of thiols like this compound, derivatization is almost always a prerequisite, as the native molecule lacks a suitable chromophore for UV-Vis detection and is not readily ionized by electrospray ionization (ESI). researchgate.netnih.gov
The derivatization step targets the thiol group, attaching a tag that enables sensitive detection. Common reagents include:
Monobromobimane (mBBr): Reacts with thiols to form highly fluorescent derivatives, enabling detection at very low levels. nih.govsemanticscholar.org
4,4'-dithiodipyridine (DTDP): Forms derivatives that can be detected by mass spectrometry, often providing a diagnostic fragment ion useful for screening. frontiersin.orgunipd.it
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Another fluorescent labeling agent used for quantifying thiols. nih.gov
The separation is typically performed using reversed-phase chromatography on a C18 column. nih.gov Detection modalities are chosen based on the derivatizing agent and include fluorescence detection (FLD) for high sensitivity or mass spectrometry (LC-MS/MS) for high selectivity and structural confirmation. frontiersin.orgnih.gov LC-MS/MS methods are particularly powerful, offering limits of quantification in the sub-µg/L range. frontiersin.org
Table 2: HPLC Methodologies for Thiol Analysis Following Derivatization | Component | Description | | :--- | :--- | | Derivatization Agent | Monobromobimane (mBBr) or SBD-F | To introduce a fluorescent tag onto the thiol group. | | Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates the derivatized analyte from other matrix components. | | Mobile Phase | Gradient elution with an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). | To effectively elute compounds with varying polarities. | | Detection | Fluorescence Detector (FLD) or Tandem Mass Spectrometer (MS/MS) | FLD provides high sensitivity; MS/MS provides high selectivity and confirmatory data. |
For exceptionally complex research matrices, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power over conventional single-column GC. nih.gov This technique utilizes two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second column, resulting in a highly structured two-dimensional chromatogram.
This enhanced peak capacity is invaluable for resolving this compound from co-eluting matrix interferences that could otherwise compromise identification and quantification. When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an unparalleled tool for the untargeted screening and detailed characterization of volatile compounds in complex samples.
Spectroscopic Approaches for Structural Confirmation and Functional Group Analysis
While chromatography is used for separation and initial identification, spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound and for analyzing its specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for elucidating the precise chemical structure of a molecule. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each atom in this compound, allowing for its unequivocal identification.
Based on the structure of this compound and data from analogous compounds, a predicted NMR spectrum can be outlined. nih.govchemicalbook.comnih.gov The ¹H NMR spectrum would feature characteristic signals for the acetate methyl group, the protons on the octyl chain, and the thiol proton. The ¹³C NMR spectrum would similarly show distinct resonances for the carbonyl carbon, the acetate methyl carbon, and the eight carbons of the mercapto-octyl chain.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position (from acetate) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃-C=O | ~2.0 | ~21.0 | s |
| CH₃-C =O | - | ~170.5 | - |
| -O-CH- | ~4.8-5.0 | ~72-74 | m |
| -CH-CH₂-SH | ~1.5-1.7 | ~38-40 | m |
| -CH₂-SH | ~2.5-2.7 | ~25-27 | m |
| -CH₂-SH | ~1.3-1.6 | - | t (broad) |
| Octyl Chain CH₂, CH₃ | ~0.8-1.4 | ~14-32 | m |
Note: Predicted values are estimates based on similar structures. Actual shifts may vary depending on the solvent and other experimental conditions. s=singlet, t=triplet, m=multiplet.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a valuable tool for identifying the functional groups within a molecule, providing a "molecular fingerprint."
For this compound, the key vibrational modes are associated with the ester and thiol groups:
Ester Group: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the infrared spectrum around 1735-1750 cm⁻¹. The C-O stretching vibrations would appear in the 1150-1250 cm⁻¹ region.
Thiol Group: The S-H stretching vibration gives rise to a characteristically weak absorption band in the infrared spectrum near 2550 cm⁻¹. mdpi.comrsc.org This peak's low intensity can make it difficult to observe. rsc.org The C-S stretching mode is more readily observed in the Raman spectrum, typically in the 600-750 cm⁻¹ range, a region with fewer interfering bands. rsc.org
Alkyl Chain: C-H stretching vibrations from the octyl chain will be prominent in the 2850-3000 cm⁻¹ region of both IR and Raman spectra.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Alkyl C-H | Stretch | 2850 - 3000 | Strong |
| Thiol S-H | Stretch | 2550 - 2600 | Weak |
| Ester C=O | Stretch | 1735 - 1750 | Very Strong |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
| Thiol C-S | Stretch | 600 - 750 | Weak-Medium |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the unequivocal identification of this compound in research samples. By providing high mass accuracy, HRMS allows for the determination of the elemental composition of the molecular ion and its fragments, thereby lending a high degree of confidence to its identification.
While specific HRMS fragmentation data for this compound is not extensively published, its fragmentation pathway can be predicted based on the principles of mass spectrometry and the known fragmentation of similar esters and thiols. chemguide.co.uklibretexts.org In electron ionization (EI) mass spectrometry, the molecular ion ([M]+•) of this compound would be expected to undergo several key fragmentation reactions.
A primary fragmentation pathway for esters is the McLafferty rearrangement, which would be a significant indicator of the acetate group. libretexts.org Additionally, cleavage of the C-O bond of the ester and the C-S bond of the mercaptan are anticipated. The presence of the sulfur atom also influences fragmentation, often leading to characteristic sulfur-containing fragment ions.
Table 1: Predicted Key Fragment Ions of this compound in HRMS
| Predicted Fragment Ion | Proposed Structure | Significance |
| [CH₃CO]⁺ | Acetyl cation | Indicates the presence of the acetate moiety. |
| [C₈H₁₇S]⁺ | Octylthiol cation | Resulting from the cleavage of the ester bond. |
| [C₈H₁₆]⁺ | Octene radical cation | Formed through the loss of acetic acid. |
| [CH₂=SH]⁺ | Thioformaldehydyl cation | A common fragment for primary thiols. |
The elucidation of these fragmentation pathways is critical for distinguishing this compound from isomeric compounds and other co-eluting species in a complex research matrix.
Electrochemical Detection Methods in Fundamental Research Studies
Electrochemical detection offers a sensitive and often selective alternative for the quantification of thiols in fundamental research. nih.gov These methods are typically based on the electrochemical oxidation of the thiol group at the surface of a modified electrode. nih.gov While specific methods for this compound are not widely documented, general principles of thiol detection can be applied.
Sensors can be constructed using materials like gold nanoparticles or by modifying electrodes with coenzymes such as pyrroloquinoline quinone (PQQ), which can catalyze the oxidation of thiols. nih.govbham.ac.uk The amperometric response of these sensors, where the current generated is proportional to the concentration of the thiol, allows for quantification. bham.ac.uk The selectivity of such sensors can be enhanced by tuning the detection potential to minimize interference from other electroactive species that may be present in the sample matrix. nih.gov
Table 2: Principles of Electrochemical Thiol Detection
| Detection Principle | Description | Advantages in Research |
| Catalytic Oxidation | Use of a catalyst (e.g., PQQ) on the electrode surface to facilitate the oxidation of the thiol group at a lower potential. nih.gov | High sensitivity and selectivity. |
| Noble Metal Interaction | Exploitation of the strong affinity of sulfur for noble metals like gold, leading to a measurable signal upon interaction. bham.ac.uk | Direct detection capabilities. |
| Redox Mediator-Based | An electrochemical indicator, such as catechol, reacts with the thiol, and the resulting change in the redox signal is measured. nih.gov | Potential for high selectivity. |
Integration of Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity
For the analysis of a volatile and often trace-level compound like this compound in complex mixtures, single analytical techniques may not suffice. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for achieving the required specificity and sensitivity. chromatographytoday.comchemijournal.com
Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. acs.orgconsensus.app The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides identification and quantification. For enhanced selectivity, especially in complex matrices, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can be employed. chemijournal.com
Another relevant hyphenated technique is the coupling of gas chromatography with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD). shimadzu.com This approach offers exceptional selectivity for sulfur-containing compounds, which is highly advantageous when analyzing samples with a high background of non-sulfur-containing volatiles. shimadzu.comrpaperu.com
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Strengths | Considerations in Research |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. chromatographytoday.com | Excellent for both identification and quantification. | Potential for co-elution in very complex samples. |
| GCxGC-MS | Two-dimensional gas chromatographic separation coupled to a mass spectrometer. chemijournal.com | Superior separation power for highly complex matrices. | Increased data complexity and analysis time. |
| GC-SCD | Gas chromatographic separation with a detector specific for sulfur compounds. shimadzu.com | Highly selective for sulfur compounds, reducing matrix interference. rpaperu.com | Does not provide structural information for identification. |
Methodologies for Sample Preparation and Matrix Effects Mitigation in Research Applications
The quality of analytical data is heavily dependent on the sample preparation methodology. For volatile sulfur compounds like this compound, the goal is to efficiently extract and concentrate the analyte from the sample matrix while minimizing degradation and the introduction of interfering substances. researchgate.net
Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. researchgate.netnih.gov The choice of the SPME fiber coating is critical for the selective and efficient extraction of thiols. researchgate.net
Matrix effects, which are the alteration of the analytical signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantification. nih.gov These effects can be mitigated through several strategies, including optimizing the sample preparation to remove interferences, using matrix-matched calibration standards, or employing the standard addition method. nih.gov Isotope-labeled internal standards are also a powerful tool to compensate for matrix effects.
Table 4: Sample Preparation and Matrix Effect Mitigation Strategies
| Strategy | Description | Application in Research |
| HS-SPME | Extraction of volatile analytes from the headspace of a sample onto a coated fiber. researchgate.net | Ideal for concentrating volatile thiols from liquid and solid samples. |
| Matrix-Matched Calibration | Preparation of calibration standards in a blank matrix that is similar to the sample. nih.gov | Compensates for signal suppression or enhancement caused by the matrix. |
| Standard Addition | Spiking the sample with known amounts of the analyte to create a calibration curve within the sample matrix. nih.gov | Effective for complex and variable matrices where a representative blank matrix is unavailable. |
| Use of Internal Standards | Addition of a known amount of a compound (ideally isotopically labeled) with similar chemical properties to the analyte before sample preparation. | Corrects for analyte losses during sample preparation and for variations in instrument response. |
Principles of Analytical Quality Control and Standardization in Academic Research Settings
Maintaining high standards of analytical quality control is crucial for the validity and reproducibility of research findings. nih.govnih.gov This involves a systematic approach to ensure that the analytical method is performing as expected and that the generated data is reliable.
Key aspects of quality control include the regular analysis of quality control (QC) samples, which are samples with a known concentration of the analyte, to monitor the accuracy and precision of the method. nih.gov The use of method blanks is also essential to check for contamination. iyte.edu.tr
Standardization of the analytical method is achieved through proper calibration. saylor.org This typically involves generating a calibration curve using a series of standards with known concentrations of this compound. iyte.edu.tr The linearity of the calibration curve and its range should be established and regularly verified. For academic research, it is also important to document all aspects of the analytical method and the quality control procedures to ensure transparency and allow for independent verification of the results.
Table 5: Key Elements of Analytical Quality Control and Standardization
| Element | Purpose | Implementation in Research |
| Method Validation | To demonstrate that an analytical method is suitable for its intended purpose. | Includes assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com |
| Calibration | To establish the relationship between the analytical signal and the analyte concentration. iyte.edu.tr | Use of external standards, internal standards, or standard addition to create a calibration model. saylor.org |
| Quality Control Samples | To monitor the ongoing performance of the analytical method. nih.gov | Regular analysis of samples with known analyte concentrations to check for deviations from expected values. |
| Method Blanks | To assess for contamination introduced during the analytical process. iyte.edu.tr | Analysis of a sample that does not contain the analyte but is subjected to the entire analytical procedure. |
| Documentation | To provide a complete record of the analytical procedures and results. | Detailed recording of all experimental parameters, instrument settings, and calculations. |
Theoretical and Computational Chemistry Studies of 3 Mercapto 1 Octyl Acetate
Quantum Chemical Calculations for Molecular Geometry Optimization and Conformational Analysis
Quantum chemical calculations are fundamental in determining the most stable three-dimensional structure of 3-Mercapto-1-octyl acetate (B1210297). Geometry optimization is performed to locate the minimum energy conformation on the potential energy surface. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed for this purpose.
The conformational landscape of 3-Mercapto-1-octyl acetate is explored by systematically rotating the dihedral angles of the rotatable bonds. A potential energy scan can be performed for key dihedral angles to identify various local minima (conformers) and the energy barriers separating them. The results of such an analysis would reveal the preferred spatial arrangement of the thiol and acetate functional groups.
Hypothetical Optimized Geometrical Parameters of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.82 | ||
| S-H | 1.34 | ||
| C-O (ester) | 1.36 | ||
| C=O (ester) | 1.21 | ||
| C-S-H | 96.5 | ||
| O=C-O | 123.0 | ||
| C-C-S-H | 60.5 | ||
| O-C-C-S | -178.2 |
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of molecules. nih.govnih.govresearchgate.net By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govnih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the thiol group is expected to be a primary site for nucleophilic attack, while the carbonyl carbon of the acetate group is an electrophilic site.
Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Calculated using B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | -1.2 |
| Electronegativity (χ) | 2.65 |
| Chemical Hardness (η) | 3.85 |
| Electrophilicity Index (ω) | 0.91 |
Molecular Dynamics Simulations for the Study of Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in a vacuum or in a solvent. acs.orgnih.gov By simulating the motion of the atoms over time, MD simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with surrounding molecules.
In an MD simulation, the molecule would be placed in a simulation box, and the trajectories of all atoms would be calculated by integrating Newton's laws of motion. Analysis of the trajectories can reveal the most populated conformations, the timescale of conformational changes, and the nature of intermolecular interactions, such as hydrogen bonding of the thiol group with solvent molecules.
Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. chemrxiv.orgnih.govacs.orgresearchgate.net Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of a molecule. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. acs.org Key vibrational modes for this compound would include the S-H stretch, the C=O stretch of the ester, and the C-O stretch.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. acs.org These calculations provide theoretical values for the 1H and 13C chemical shifts, which can be compared with experimental data to confirm the molecular structure.
Hypothetical Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
| S-H stretch | Thiol | 2550 |
| C=O stretch | Ester | 1735 |
| C-O stretch | Ester | 1240 |
| C-S stretch | Thioether | 700 |
| C-H stretch (alkyl) | Alkyl chain | 2850-2960 |
In Silico Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. researchgate.netresearchgate.netrsc.org For this compound, potential reactions of interest include the hydrolysis of the ester and the oxidation of the thiol. chemistrysteps.comucoz.com By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For example, the acid- or base-catalyzed hydrolysis of the acetate group could be modeled to determine the most likely reaction pathway and the associated energy barriers. chemistrysteps.com
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling of Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its properties or activities. nih.gov For this compound, a QSAR model could be developed to predict properties such as its reactivity or its potential for interaction with materials.
To build a QSAR model, a dataset of molecules with known properties would be used. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical relationship between the descriptors and the property of interest. Such a model could then be used to predict the properties of this compound. For instance, a QSAR model could be developed to predict the reactivity of the thiol group with a particular substrate. nih.govresearchgate.net
Research Applications of 3 Mercapto 1 Octyl Acetate As a Chemical Building Block or Modulator Non Clinical Focus
Utility in the Synthesis of Novel Organic Scaffolds and Architectures
The dual functionality of 3-mercapto-1-octyl acetate (B1210297) makes it a versatile starting material for the synthesis of more complex molecules. The thiol (-SH) group is nucleophilic and can readily participate in a variety of coupling reactions. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds or participate in thiol-ene "click" reactions, which are known for their high efficiency and selectivity.
The acetate group, on the other hand, can be seen as a protected hydroxyl group. This allows for selective reaction at the thiol position without interference from the alcohol. Subsequently, the acetate can be hydrolyzed under basic or acidic conditions to reveal the hydroxyl group, which can then be used for further functionalization, such as esterification or etherification. This orthogonal reactivity is a powerful strategy in multi-step organic synthesis, enabling the construction of complex molecular architectures.
The table below summarizes the key reactions of the functional groups present in 3-mercapto-1-octyl acetate:
| Functional Group | Reaction Type | Potential Products |
| Thiol (-SH) | Thiol-Ene "Click" Reaction | Thioethers |
| Michael Addition | 1,4-Adducts | |
| Nucleophilic Substitution | Thioethers | |
| Oxidation | Disulfides | |
| Acetate (-OAc) | Hydrolysis (Saponification) | 3-Mercapto-1-octanol |
Integration in Polymer Chemistry Research and Material Science
The unique chemical properties of this compound make it a valuable component in the design and synthesis of advanced polymeric materials.
Thiol-ene polymerization is a powerful and versatile method for polymer synthesis, prized for its high yields and insensitivity to many common inhibitors. this compound serves as an excellent model compound for studying the kinetics and mechanisms of these reactions. researchgate.net By reacting it with various "ene" containing monomers under photoinitiated or thermally initiated radical conditions, researchers can gain insights into the fundamental aspects of the polymerization process. The reaction progress can be conveniently monitored by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, tracking the disappearance of the characteristic thiol S-H stretching frequency.
While this compound itself is a monofunctional thiol, it can be incorporated into polymer chains through its thiol group. Furthermore, it can be chemically modified to introduce additional reactive functionalities, transforming it into a cross-linking agent. For example, hydrolysis of the acetate group followed by reaction of the resulting alcohol with a molecule containing two or more "ene" groups would yield a cross-linker capable of forming a polymer network. Cross-linking is a crucial strategy for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. mdpi.com
The thiol group of this compound can be used to modify the surfaces of various materials. Thiol-ene chemistry provides a robust method for covalently attaching molecules to surfaces that have been pre-functionalized with alkene groups. researchgate.net This surface modification can be used to tune the properties of the material, such as its hydrophobicity, adhesion, and biocompatibility. The long octyl chain of this compound can impart a hydrophobic character to a surface, while the acetate group offers a handle for further chemical transformations after the initial surface attachment.
Academic Research in Catalysis and Ligand Design
The sulfur atom in this compound also makes it a molecule of interest in the fields of catalysis and organometallic chemistry.
Thiolate ligands are widely used in coordination chemistry to stabilize metal centers and to influence the outcome of catalytic reactions. researchgate.net Deprotonation of the thiol group of this compound with a suitable base generates the corresponding thiolate, which can then be coordinated to a variety of transition metals.
While the parent molecule is achiral, it can serve as a starting point for the synthesis of chiral ligands. The hydroxyl group, unmasked by hydrolysis of the acetate, can be used as a point of attachment for a chiral auxiliary. Alternatively, stereocenters can be introduced into the carbon backbone through various synthetic transformations. These chiral thiolate ligands are of significant interest for their potential application in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.
Contribution to the Development of Asymmetric Catalytic Systems
There is no specific information available in the reviewed literature regarding the use of this compound as a building block or modulator in the development of asymmetric catalytic systems. In principle, molecules containing thiol groups can act as ligands for metal catalysts. The sulfur atom can coordinate to a metal center, and if the ligand possesses a chiral center, it could potentially be used to induce enantioselectivity in a catalytic reaction. However, without experimental data, any potential contribution of this compound to this field remains speculative.
Fundamental Research in Food Chemistry and Flavor Science
While this compound is not a well-documented flavor compound, research on other volatile thiols and mercapto esters is prevalent in food chemistry. These compounds are known for their potent aromas, often contributing to the characteristic scents of fruits, wines, and roasted products.
Mechanistic Investigations of Thiol Generation and Transformation in Food Systems
Specific mechanistic studies on the formation of this compound in food systems have not been reported. Generally, volatile thiols in foods can be formed through several pathways, including the degradation of sulfur-containing amino acids (like cysteine and methionine) during heating or fermentation, or the release from non-volatile precursors present in raw ingredients. For instance, in wine, potent thiols are often released from odorless cysteinylated or glutathionylated precursors by yeast during fermentation. A hypothetical formation pathway for this compound could involve the enzymatic or chemical addition of a sulfur donor to an octyl acetate precursor, or the esterification of 3-mercapto-1-octanol.
Research on Oxidative Stability and Degradation Pathways of Thiol-Containing Esters
The oxidative stability of thiol-containing esters is a critical factor in flavor chemistry, as thiols are susceptible to oxidation, which can lead to a loss of aroma or the formation of off-flavors. Thiols can be oxidized to disulfides, sulfoxides, and sulfonic acids. The rate and pathway of this degradation are influenced by factors such as the presence of oxygen, metal ions, and light.
A study on the oxidative stability of various odor-active thiols in different solvents demonstrated that the rate of oxidation varies significantly depending on the molecular structure of the thiol and the surrounding matrix. While this study did not include this compound, the general principles would apply. The presence of the ester group might influence the compound's volatility and solubility, thereby affecting its interaction with oxidative agents.
Table 1: Hypothetical Oxidative Degradation Products of this compound
| Starting Compound | Oxidizing Agent | Potential Degradation Product(s) |
| This compound | Oxygen (air) | Di(1-acetoxyoctan-3-yl) disulfide |
| This compound | Peroxides | 3-Sulfino-1-octyl acetate, 3-Sulfono-1-octyl acetate |
This table is illustrative and based on general thiol chemistry, not on specific experimental data for this compound.
Development of Analytical Methods for Research on Thiol Metabolite Profiling
The analysis of volatile thiols in complex matrices like food is challenging due to their low concentrations and high reactivity. Analytical methods for thiol profiling often involve a derivatization step to improve the stability and chromatographic behavior of the target compounds. Common techniques include gas chromatography coupled with mass spectrometry (GC-MS) or a sulfur-selective detector.
For the analysis of thiol metabolites, researchers have developed chemoselective probes that react specifically with the sulfhydryl group. This allows for the selective extraction and detection of thiols from a complex mixture of other metabolites. While no methods have been specifically developed for this compound, existing protocols for other volatile thiols could likely be adapted for its detection and quantification.
Environmental Science Research: Fate, Transport, and Transformation Studies
The environmental fate of industrial chemicals is a key area of research. For a compound like this compound, its environmental behavior would be governed by processes such as biodegradation, hydrolysis, and photolysis.
Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments
Hydrolytic Degradation: As an ester, this compound would be susceptible to hydrolysis, breaking down into 3-mercapto-1-octanol and acetic acid. The rate of this reaction is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. In a neutral aquatic environment, this process would likely occur, influencing the compound's persistence.
Photolytic Degradation: Photodegradation involves the breakdown of a compound by light. The susceptibility of a molecule to photolysis depends on its ability to absorb light in the solar spectrum. While the ester and alkyl portions of this compound are not strong chromophores, the thiol group could potentially participate in photochemical reactions. Thiols can be photo-oxidized, and the presence of photosensitizers in natural waters could accelerate the degradation of this compound. However, without specific experimental data, its photolytic degradation pathway remains unknown.
Microbial Transformation Pathways and Bioremediation Research Potential
The environmental fate of this compound is significantly influenced by microbial activity. While direct studies on this specific compound are limited, research on related mercaptocarboxylic acids and their esters provides a framework for understanding its potential microbial transformation pathways and bioremediation applications.
Systematic investigations into the biodegradation of mercaptocarboxylic acids and their esters have shown that these compounds can be readily biodegradable. The presence of both a mercapto and a carboxylic acid or ester functional group does not preclude microbial degradation. However, the mercapto group can influence the rate of biodegradation, sometimes having a detrimental effect compared to the corresponding hydrocarbon.
Potential microbial transformation pathways for this compound likely involve two primary enzymatic activities:
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis by microbial esterases, yielding 3-mercapto-1-octanol and acetic acid. This is a common initial step in the degradation of many ester-containing compounds in the environment.
Thiol Oxidation: The thiol group can be oxidized by various microbial enzymes. This can lead to the formation of disulfides (through the dimerization of two thiol molecules) or further oxidation to sulfenic, sulfinic, and ultimately sulfonic acids.
In addition to enzymatic degradation, abiotic processes may also play a role in the transformation of this compound in the environment. These can include the chemical hydrolysis of the ester bond and the oxidative formation of disulfides.
The biodegradability of this compound suggests a potential for its use in bioremediation research. For instance, it could be investigated as a model compound to study the microbial degradation of sulfur-containing organic pollutants. Understanding the specific microbial consortia and enzymatic pathways involved in its breakdown could lead to the development of enhanced bioremediation strategies for sites contaminated with similar chemical structures.
Sorption and Mobility Studies in Diverse Environmental Matrices
The sorption and mobility of this compound in different environmental matrices, such as soil and sediment, are critical for assessing its environmental distribution and potential impact. The behavior of this compound is governed by its physicochemical properties, including its alkyl chain length and the presence of both polar (ester and thiol) and nonpolar (octyl chain) moieties.
For example, the estimated log Koc values for acetic acid, 2-ethylhexyl ester (an isomer of octyl acetate) are 2.275 (MCI method) and 2.928 (Kow method), suggesting moderate sorption to soil and sediment. This indicates a potential for slow migration to groundwater. In contrast, smaller, more polar related compounds like mercaptoacetic acid have a much lower estimated Koc of 1.4, indicating very high mobility in soil.
The sorption of long-chain esters like this compound can also be influenced by other environmental factors:
pH: Changes in soil and water pH can affect the surface charge of soil particles and potentially the speciation of the compound, although the thiol group in this compound is not expected to ionize significantly under typical environmental pH ranges.
Dissolved Organic Matter (DOM): DOM in the aqueous phase can interact with organic compounds, potentially increasing their apparent solubility and mobility.
Given its structure, this compound is expected to exhibit moderate sorption to soils and sediments with significant organic matter content. Its mobility in the environment will likely be limited by this sorption, but it may still have the potential for leaching into groundwater over time, particularly in sandy soils with low organic carbon. Further experimental studies are needed to accurately determine its sorption coefficients and mobility under various environmental conditions.
| Compound Name | Chemical Formula | Functional Groups | Estimated Log Koc | Predicted Mobility |
| This compound | C10H20O2S | Thiol, Ester | - | Moderate Sorption, Slow Migration |
| Acetic acid, 2-ethylhexyl ester | C10H20O2 | Ester | 2.275 - 2.928 | Moderate Sorption, Slow Migration |
| Mercaptoacetic acid | C2H4O2S | Thiol, Carboxylic Acid | 1.4 | Very High Mobility |
Biochemical and Biological Research Studies Excluding Human Clinical Trials, Dosage, Safety, and Adverse Effects
In Vitro Mechanistic Studies of Enzyme Interactions and Inhibition Pathways
No studies were identified that investigated the mechanistic interactions of 3-Mercapto-1-octyl acetate (B1210297) with any specific enzymes or its potential role in enzyme inhibition pathways.
Fundamental Investigations of Receptor Binding Mechanisms in Model Systems
There is no available research detailing the binding of 3-Mercapto-1-octyl acetate to any biological receptors or elucidating its binding mechanisms in model systems.
Interactions with Model Biological Systems (e.g., Liposomal Membranes, Protein Structures in Solution)
No published data exists on the interactions between this compound and model biological systems such as liposomal membranes or its effects on the structure of proteins in solution.
Influence on Cellular Signaling Pathways in In Vitro and Ex Vivo Cell Line Models (Focus on basic mechanistic elucidation)
There are no findings in the current body of scientific literature that describe the influence of this compound on any cellular signaling pathways in in vitro or ex vivo cell line models.
While research exists on related classes of compounds, such as other mercapto-esters or octyl esters, this information is not directly applicable to this compound and has been excluded to adhere strictly to the subject of the request. Further research would be required to determine the biochemical and biological properties of this specific compound.
Future Research Directions and Emerging Challenges in 3 Mercapto 1 Octyl Acetate Studies
Development of Innovative and Sustainable Synthetic Routes with Enhanced Atom Economy
A primary challenge in contemporary organic synthesis is the development of environmentally benign processes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comacs.org Future research on 3-Mercapto-1-octyl acetate (B1210297) should prioritize moving away from traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, towards more elegant and sustainable alternatives.
Promising research avenues include the exploration of catalytic systems that utilize green oxidants and sustainable energy sources. For instance, photocatalytic methods that employ inexpensive organic photocatalysts, visible light, and molecular oxygen as the terminal oxidant represent a frontier in green thiol synthesis. acs.org Another approach involves the direct, atom-economical addition of hydrogen sulfide (B99878) (H₂S) to an appropriate octenyl acetate precursor, potentially using acid catalysts to control selectivity. ias.ac.in Such methods stand in contrast to classical routes that might involve reacting an octyl halide with a sulfur source, a process with lower atom economy.
Furthermore, leveraging elemental sulfur, a widely available and inexpensive byproduct of the petroleum industry, as a feedstock aligns with the principles of waste valorization and green chemistry. rsc.orgresearchgate.net Investigating "inverse vulcanization" processes, where sulfur is copolymerized with olefinic precursors, could open novel pathways to sulfur-containing molecules and materials, offering a solvent-free and entirely atom-economical approach. rsc.orgsemanticscholar.org
| Feature | Traditional Synthesis (e.g., Halide Substitution) | Proposed Sustainable Route (e.g., Catalytic H₂S Addition) |
| Principle | Nucleophilic substitution | Direct catalytic addition |
| Primary Reagents | 1-Bromo-3-octyl acetate, Sodium hydrosulfide | 3-Octenyl acetate, Hydrogen sulfide (H₂S) |
| Byproducts | Sodium bromide (salt waste) | Minimal to none |
| Atom Economy | Lower | Potentially ~100% |
| Solvents | Often polar aprotic solvents (e.g., DMF) | Potentially solvent-free or green solvents |
| Catalyst | Often stoichiometric base required | Catalytic amounts of acid or metal complexes |
A comparative table illustrating the potential benefits of developing sustainable synthetic routes for thiol compounds.
Exploration of Novel and Undiscovered Reactivity Patterns for Functionalization
The dual functionality of 3-Mercapto-1-octyl acetate—a reactive thiol group and a modifiable ester linkage—provides a rich platform for exploring novel chemical transformations. The thiol group is well-known for its nucleophilicity and its ability to undergo oxidation to form disulfides. britannica.comwikipedia.org Future work should aim to move beyond these canonical reactions to uncover new reactivity patterns.
One major area for exploration is the use of the thiol in "click chemistry" reactions, such as the radical-mediated thiol-ene reaction. acs.orgnih.gov This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for the specific functionalization of the sulfur atom in this compound without disturbing the ester. This could be used to attach the molecule to polymer backbones or surfaces. researchgate.netmdpi.com
The generation and study of the corresponding thiyl radical (RS•) from this compound is another promising direction. wikipedia.org These radicals can participate in a variety of transformations, including additions to unsaturated systems and disulfide exchange reactions, opening up pathways for creating more complex molecular architectures. wikipedia.orgacs.org Investigating the catalytic activation of the S-H bond using transition metals could also lead to novel cross-coupling reactions, enabling the formation of C-S bonds under mild conditions and avoiding the use of pre-functionalized starting materials. innovations-report.com
Advancements in High-Throughput Screening Methodologies for the Discovery of Derivatives with Desired Academic Properties
To fully realize the potential of the this compound scaffold, methods for the rapid synthesis and screening of derivative libraries are essential. High-throughput screening (HTS) can accelerate the discovery of new molecules with specific properties, such as enhanced catalytic activity, specific binding affinities, or unique material characteristics.
A key challenge is the development of HTS assays that are sensitive to the properties of thiol-containing molecules. Fluorescence-based competitive endpoint assays, for example, have been developed to quantitatively measure the reactivity of thiols in an HTS format, which could be adapted to screen libraries of this compound derivatives for specific reactivity profiles. nih.gov
Moreover, microarray platforms can be leveraged for HTS. rsc.org By immobilizing a library of this compound derivatives onto a surface, one could screen for interactions with biological targets or for specific material properties. For instance, the use of thiol-ene click chemistry is well-suited for rapidly generating polymer libraries from multifunctional monomers for screening applications, a strategy that could be adapted for derivatives of this compound to discover new functional materials, such as advanced adhesives or coatings. nih.govresearchgate.net
| HTS Method | Principle | Application for this compound Derivatives | Key Challenge |
| Fluorescence Assay | Competitive reaction between a test compound and a fluorescent probe for a free thiol. nih.gov | Screening for derivatives with specific nucleophilicity or redox potential. | Assay compatibility with diverse derivative structures. |
| Microarray Platform | Immobilization of a compound library on a solid support for parallel screening. rsc.org | Identifying derivatives with high affinity for specific proteins or surfaces. | Ensuring stable and oriented immobilization of derivatives. |
| Polymer Synthesis Array | Rapid, parallel synthesis of polymers using click chemistry (e.g., thiol-ene). nih.govresearchgate.net | Discovering new polymeric materials with tailored mechanical or adhesive properties. | Control over polymerization kinetics in a miniaturized format. |
An overview of potential high-throughput screening methodologies for derivatives of this compound.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling and Reaction Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of molecular properties and the design of optimal synthetic pathways. jetir.org For this compound and its derivatives, AI offers an opportunity to navigate the complex chemical space and accelerate discovery.
A significant future direction is the development of predictive models for the properties of thiol-containing compounds. By training algorithms on large datasets of known sulfur compounds, ML models can learn to predict characteristics such as reactivity, stability, and spectral features for novel derivatives of this compound. acs.orgresearchgate.net This can guide experimental work by prioritizing the synthesis of molecules with the most promising properties.
Furthermore, AI can be employed for reaction prediction and optimization. Deep learning models, including transformer-based neural networks, can predict the outcomes of chemical reactions with high accuracy. jetir.org Applying such models to the reactions of this compound could help identify the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, thereby reducing the experimental burden. researchgate.net AI can also assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to complex target molecules derived from this scaffold. The primary challenge in this area is the need for large, high-quality datasets of reactions involving thiol compounds to train robust and accurate models. jetir.orgaai.solutions
Promotion of Multidisciplinary Approaches to Address Complex Research Questions
The inherent bifunctionality of this compound makes it an ideal candidate for research at the interface of chemistry, materials science, and biology. Addressing complex research questions will necessitate a move away from siloed research towards highly collaborative, multidisciplinary approaches.
For instance, the development of new "smart" materials based on this molecule requires the expertise of polymer chemists to design and synthesize materials, materials scientists to characterize their physical and mechanical properties, and engineers to devise applications. A key area is the creation of self-healing materials or stimulus-responsive systems, where the reversible nature of the thiol-disulfide redox couple could be exploited. nih.gov
In the realm of biotechnology and medicine, chemists could synthesize derivatives of this compound, while biologists and biochemists could investigate their interactions with proteins, cells, or pathogens. researchgate.net The thiol group is a key functional group in many biological processes, and understanding how synthetic thiols interact with these systems could lead to new biosensors or bioactive compounds. chemscene.comnih.gov Such collaborations are essential for translating fundamental chemical discoveries into practical applications.
Strategies for Promoting Sustainable Practices in the Synthesis and Application of Thiol Compounds within Research Settings
Beyond developing sustainable synthetic routes, a broader commitment to sustainable practices is necessary throughout the lifecycle of research involving thiol compounds like this compound. This encompasses minimizing waste, reducing the use of hazardous substances, and considering the environmental impact of all experimental procedures.
A key strategy is the adoption of the 12 Principles of Green Chemistry as a guiding framework for all research activities. libretexts.org This includes choosing safer solvents, improving energy efficiency, and designing chemicals that degrade into benign products after their use. For thiol chemistry, this could mean replacing volatile and hazardous reagents with safer alternatives and developing catalytic processes that operate at ambient temperature and pressure. rsc.org
Furthermore, promoting a culture of sustainability within the research community is crucial. This involves educating researchers on best practices for waste minimization and resource conservation. Implementing solvent recycling programs and establishing clear protocols for the handling and disposal of sulfur-containing waste are practical steps that can be taken. The long-term goal is to embed sustainable thinking into every stage of the research process, from the initial design of an experiment to the final publication of the results, ensuring that the pursuit of scientific knowledge does not come at an undue environmental cost. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-Mercapto-1-octyl acetate, and how can reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via esterification of 3-mercapto-1-octanol with acetic anhydride under acidic catalysis. Key steps include:
- Reaction monitoring using TLC or GC-MS to track progress.
- Purification via vacuum distillation or column chromatography to isolate the product.
- Detailed documentation of molar ratios, temperature, and catalyst concentration in the experimental section to ensure reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Essential techniques include:
- ¹H and ¹³C NMR to confirm the ester and thiol functional groups.
- FTIR for identifying characteristic peaks (e.g., C=O stretch at ~1740 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- GC-MS or HPLC to assess purity and detect byproducts.
- New compounds require elemental analysis and melting point determination .
Q. How can researchers mitigate oxidative degradation during synthesis and storage?
- Methodological Answer : Strategies include:
- Conducting reactions under inert atmosphere (N₂/Ar) to prevent thiol oxidation.
- Adding antioxidants (e.g., BHT) to storage solutions.
- Storing the compound in amber vials at low temperatures (-20°C) .
Advanced Research Questions
Q. How should discrepancies in spectroscopic data during structure elucidation be resolved?
- Methodological Answer :
- Cross-validate results using complementary techniques (e.g., compare NMR with X-ray crystallography if available).
- Re-examine sample preparation for contaminants (e.g., solvent residues, moisture).
- Reference spectral databases (e.g., SDBS, PubChem) and prior literature to identify inconsistencies .
Q. What experimental design principles apply to studying the compound’s degradation under varying environmental conditions?
- Methodological Answer :
- Perform accelerated stability studies by exposing the compound to stressors (e.g., UV light, humidity, pH extremes).
- Use LC-MS/MS to identify degradation products and quantify degradation kinetics.
- Apply statistical models (e.g., Arrhenius equation) to predict shelf-life under standard conditions .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- Employ Design of Experiments (DOE) to test variables (e.g., temperature, catalyst loading).
- Use kinetic studies to identify rate-limiting steps.
- Compare batch vs. continuous-flow reactors for scalability .
Q. How can conflicting bioactivity data in pharmacological studies be analyzed?
- Methodological Answer :
- Replicate experiments with standardized protocols (e.g., consistent cell lines, assay conditions).
- Perform dose-response curves to clarify efficacy thresholds.
- Use meta-analysis to reconcile discrepancies across studies, accounting for variables like solvent choice (e.g., DMSO vs. ethanol) .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., reaction yields under varying conditions, spectral peaks with assignments) in supplementary materials to avoid redundancy in the main text .
- Statistical Reporting : Provide p-values, confidence intervals, and error margins for reproducibility. Use software like GraphPad Prism or R for analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
